1,4-Cyclooctadiene
Description
Overview of Cyclooctadiene Isomers in Chemical Science
Cyclooctadiene (COD) refers to any of several cyclic dienes with the chemical formula C8H12. wikipedia.org The isomers of cyclooctadiene are distinguished by the arrangement of their two double bonds within the eight-membered carbon ring. The primary isomers of interest in chemical science are 1,3-cyclooctadiene (B162279), 1,4-cyclooctadiene, and 1,5-cyclooctadiene (B75094). wikipedia.org
1,3-Cyclooctadiene: In this isomer, the double bonds are in a conjugated system, meaning they are separated by a single bond. This conjugation gives it specific reactivity, making it a valuable component in Diels-Alder reactions and a precursor for various cyclic compounds. smolecule.com
1,5-Cyclooctadiene: This is perhaps the most commonly encountered isomer. wikipedia.org Its non-conjugated double bonds are positioned in a way that allows them to chelate to transition metals, acting as a bidentate ligand. This property makes 1,5-COD a crucial component in the synthesis of organometallic complexes and as a starting material for various catalytic processes. chemeurope.comwikipedia.org
This compound: This isomer features isolated double bonds, separated by two single bonds. Its unique structural arrangement and reactivity make it a specific target for certain synthetic transformations and mechanistic studies.
While all isomers are colorless, volatile liquids, their distinct electronic and structural properties lead to different applications and research interests. wikipedia.org
| Isomer | CAS Number | Molecular Weight | Key Structural Feature |
| 1,3-Cyclooctadiene | 1700-10-3 nist.gov | 108.18 g/mol nist.gov | Conjugated double bonds smolecule.com |
| This compound | 1073-07-0 chemicalbook.com | 108.18 g/mol chemicalbook.com | Isolated double bonds |
| 1,5-Cyclooctadiene | 111-78-4 nist.gov | 108.18 g/mol nist.gov | Non-conjugated, chelating double bonds chemeurope.com |
Academic Significance of this compound as a Research Target
The academic significance of this compound stems from its distinct reactivity compared to its isomers. As a research target, it offers opportunities to explore:
Selective Isomerization: The conversion of other cyclooctadiene isomers, particularly the more readily available 1,5-cyclooctadiene, into this compound is a subject of academic inquiry. oup.com This research is often driven by the desire to understand and control the mechanisms of metal-catalyzed isomerization reactions. chegg.com For instance, studies have shown that specific catalyst systems, such as those based on nickel, can selectively promote the isomerization of 1,5-COD to 1,4-COD. oup.com
Unique Ligand Properties: While not as common as 1,5-cyclooctadiene in coordination chemistry, this compound can also act as a ligand for transition metals. Its coordination chemistry has been a subject of investigation, offering insights into metal-ligand interactions. acs.org
Mechanistic Studies: The transformation of this compound into other isomers or products provides a platform for studying reaction mechanisms. For example, iridium clusters have been used to catalyze the hydrogenation of 1,5-cyclooctadiene, where this compound is observed as an isomerization product. researchgate.net
Polymer Chemistry: Cyclooctadienes, in general, are used in polymerization reactions. For instance, frontal ring-opening metathesis polymerization (FROMP) of 1,5-cyclooctadiene is a method for synthesizing poly(1,4-butadiene). researchgate.net The unique structure of this compound could potentially lead to polymers with distinct properties. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
1073-07-0 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(1Z,4Z)-cycloocta-1,4-diene |
InChI |
InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,5,7H,3-4,6,8H2/b2-1-,7-5- |
InChI Key |
DNZZPKYSGRTNGK-PQZOIKATSA-N |
SMILES |
C1CC=CCC=CC1 |
Isomeric SMILES |
C1C/C=C\C/C=C\C1 |
Canonical SMILES |
C1CC=CCC=CC1 |
Other CAS No. |
16327-22-3 |
Origin of Product |
United States |
Synthetic Methodologies and Isomerization Pathways of Cyclooctadienes
Selective Synthesis of 1,4-Cyclooctadiene
While often produced via isomerization, methods for the direct synthesis of this compound have been developed. One notable approach involves the reaction of 1,3-butadiene (B125203) with ethylene. Catalytic systems, particularly those based on rhodium, have been employed to produce 1,4-hexadiene (B1233536) from these precursors, and similar principles can be applied to the synthesis of larger cyclic dienes. google.comjuniperpublishers.com However, the most prevalent and selective methods for obtaining this compound rely on the controlled isomerization of the more readily accessible 1,5-cyclooctadiene (B75094). oup.comacs.org The challenge in direct synthesis lies in controlling the cyclodimerization of butadiene to favor the 1,4-isomer over the thermodynamically preferred 1,5- and 1,3-isomers. guidechem.comgoogle.com
Isomerization Reactions Involving this compound
Isomerization represents a fundamental process in the chemistry of cyclooctadienes, allowing for the interconversion between different isomers. The transformation of 1,5-cyclooctadiene to this compound is a key example of such a reaction, often preceding further isomerization to the conjugated and more thermodynamically stable 1,3-cyclooctadiene (B162279). oup.comresearchgate.netgoogle.com
The isomerization of 1,5-cyclooctadiene (1,5-COD) is a common and practical route to synthesize this compound (1,4-COD). oup.com This transformation is typically catalyzed by transition metal complexes, particularly those containing nickel. oup.comoup.com For instance, a catalytic system composed of bis(acetylacetonato)nickel, triethyldialuminum trichloride, and a phosphorus ligand can effectively facilitate this reaction. oup.com The reaction proceeds sequentially, where 1,5-COD is first converted to 1,4-COD, which can then further isomerize to 1,3-cyclooctadiene (1,3-COD). oup.com Achieving high selectivity for 1,4-COD requires careful control of reaction conditions and catalyst composition, as the catalyst's activity for the subsequent isomerization of 1,4-COD must be minimized. oup.com In some systems, the accumulation of the 1,4-COD product can lead to catalyst deactivation, halting the reaction before significant conversion to the 1,3-isomer occurs. oup.com
The isomerization of cyclooctadienes catalyzed by transition metals is widely understood to proceed through a metal-hydride addition-elimination mechanism. uh.eduacs.org This pathway involves several key steps. Initially, a metal-hydride species, which is the active catalyst, is formed. researchgate.netacs.org This hydride adds across one of the double bonds of the diene (e.g., 1,5-COD), forming a cyclooctenyl-metal intermediate. scite.ai A subsequent β-hydride elimination from an adjacent carbon atom regenerates the double bond in a new position, yielding the isomerized diene (e.g., 1,4-COD) and reforming the metal-hydride catalyst, which can then enter another catalytic cycle. uh.edu This process, sometimes referred to as "chain-walking," can continue, moving the double bond along the carbon ring to form other isomers like 1,3-COD. scite.ai Studies using iridium and zinc/zirconium complexes have provided experimental and computational evidence supporting this mechanism, identifying key intermediates and transition states involved in the hydride transfer and olefin insertion steps. acs.orgacs.org
The choice of catalyst is paramount in controlling the selectivity of 1,5-COD isomerization. The electronic and steric properties of the ligands attached to the metal center significantly influence the reaction's outcome. oup.com In nickel-catalyzed systems, phosphorus-based ligands are commonly used, and their structure directly impacts the product distribution. oup.com
Research has shown that phosphite (B83602) ligands with strong π-acceptor properties and minimal steric bulk are particularly effective in promoting the selective formation of 1,4-COD. oup.com For example, using the bicyclic phosphite 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane as a ligand resulted in a high selectivity of 93% for 1,4-COD at a 66% conversion of 1,5-COD. oup.com In contrast, bulkier or less π-acidic phosphine (B1218219) ligands tend to favor the formation of the thermodynamically more stable 1,3-COD or other byproducts. The catalyst's reduced activity towards the 1,4-COD isomer compared to the 1,5-COD starting material is a key factor in achieving high selectivity. oup.com
Below is a table summarizing the effect of different phosphorus ligands on the nickel-catalyzed isomerization of 1,5-COD.
| Phosphorus Ligand | Conversion of 1,5-COD (%) | Selectivity for 1,4-COD (%) | Main Product(s) |
|---|---|---|---|
| 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane | 66 | 93 | 1,4-COD |
| Triphenyl phosphite | 70 | 79 | 1,4-COD |
| Triphenylphosphine (B44618) | 98 | 12 | 1,3-COD, Bicyclooctenes |
| Tricyclohexylphosphine | 95 | 1 | 1,3-COD, Bicyclooctenes |
Data sourced from research on Ni(acac)₂–Et₃Al₂Cl₃–phosphorus ligand catalyst systems. oup.com
Photo-induced isomerization introduces alternative reaction pathways that are distinct from thermally driven, catalyst-mediated processes. Studies on conjugated cyclooctadienes, such as cis,cis-1,3-cyclooctadiene, reveal that excitation to the S1 electronic state initiates ultrafast dynamics. aip.org Upon photoexcitation, the molecule can decay back to the ground state through conical intersections, which are points of degeneracy between electronic states. aip.org This process facilitates isomerization by allowing for significant structural distortions, primarily twisting and pyramidalization around one of the double bonds. aip.org This can lead to the formation of products such as cis,trans-1,3-cyclooctadiene via a cis-trans photoisomerization. aip.org Another competing pathway is a photochemical electrocyclic ring closure, which can yield bicyclic products like cis-bicyclo[4.2.0]oct-7-ene. aip.orgacs.org These photochemical reactions are often highly specific and can be used to access strained molecules that are not readily formed under thermal conditions. researchgate.netchemrxiv.org
Derivatization Strategies for Cyclooctadienes
The double bonds in cyclooctadienes serve as functional handles for a wide range of derivatization reactions. For this compound, reactions can be directed at one or both of the non-conjugated double bonds.
Key derivatization strategies include:
Hydrogenation: Selective hydrogenation of one double bond in this compound yields cyclooctene, while complete hydrogenation produces cyclooctane (B165968). google.comnist.gov Palladium catalysts are often used for this transformation. google.com
C–H Functionalization: Modern synthetic methods allow for the direct, enantioselective functionalization of allylic C–H bonds in cyclooctadienes. acs.org This rhodium-catalyzed reaction can install new substituents, creating chiral C2-symmetric cyclooctadiene derivatives that can serve as valuable ligands in asymmetric catalysis. acs.org
Halogenation: The addition of halogens, such as bromine, across the double bonds is a common derivatization. For instance, the bromination of 1,5-cyclooctadiene is a step in the synthesis of derivatized ligands like 1,5-diphenyl-1,5-cyclooctadiene. acs.org
Rearrangement Reactions: Deprotonation of this compound with a strong base can form an anion that undergoes a concerted electrocyclic ring closure to form a bicyclic anion. udel.edu
Ring-Opening Metathesis (ROM): In the presence of specific ruthenium catalysts, 1,5-cyclooctadiene can undergo selective ring-opening cross-metathesis with other olefins, leading to linear diene products with differentiated double bonds suitable for further reactions. nih.gov
Cycloisomerization: Under the influence of certain catalysts or photochemical conditions, cyclooctadienes can rearrange to form polycyclic systems. isu.rursc.orgacs.org For example, 1,5-cyclooctadiene can be catalytically converted to bicyclo[3.3.0]octene-2. isu.ru
These strategies highlight the versatility of cyclooctadienes as platforms for synthesizing a diverse array of cyclic and polycyclic structures.
Functionalization via C-H Activation for Chiral Ligand Synthesis
The direct functionalization of C-H bonds in 1,5-cyclooctadiene (COD) represents a powerful and efficient strategy for the synthesis of chiral ligands, which are of significant interest in asymmetric catalysis. chemrxiv.orgacs.org Traditionally, the synthesis of chiral COD ligands required multi-step procedures, often involving a resolution step to separate enantiomers. acs.org However, recent advancements in rhodium-catalyzed C-H activation have enabled the direct, enantioselective functionalization of COD. chemrxiv.orgnih.gov
This methodology utilizes a rhodium catalyst to selectively activate the allylic C-H bonds of COD, allowing for the introduction of new functional groups. nih.gov The process can be controlled to achieve either mono- or difunctionalization of the COD skeleton. chemrxiv.org Double C-H functionalization is particularly noteworthy as it generates C2-symmetric COD derivatives with four new stereogenic centers, often with exceptional enantioselectivity (greater than 99% enantiomeric excess). acs.orgnih.gov
The resulting chiral COD derivatives can be readily transformed into a variety of chiral ligands. nih.gov These ligands have shown promise in rhodium-catalyzed asymmetric reactions, such as the conjugate addition of aryl groups to cyclohex-2-enone, yielding products with up to 76% enantiomeric excess. chemrxiv.orgresearchgate.net The development of sterically demanding dirhodium catalysts has further refined this process, allowing for high site selectivity in the functionalization of various C-H bonds. researchgate.net
The general procedure for these reactions often involves the slow addition of an aryl diazo ester to a solution of 1,5-cyclooctadiene and a rhodium catalyst in a solvent like dichloromethane (B109758). amazonaws.com The reaction conditions, such as temperature, can be adjusted to favor either mono- or bis-allylic insertion products. amazonaws.com
Table 1: Rhodium-Catalyzed C-H Functionalization of 1,5-Cyclooctadiene
| Product Type | Key Features | Catalyst System | Enantiomeric Excess (ee) | Potential Applications | Reference |
|---|---|---|---|---|---|
| Mono-functionalized COD | Single C-H bond activation | Dirhodium tetraprolinate derivatives | 72-95% | Intermediate for further synthesis | acs.org |
| Di-functionalized COD (C2-Symmetric) | Double C-H bond activation, four new stereogenic centers | Dirhodium tetrakis(triarylcyclopropane-carboxylate) catalysts | >99% | Chiral ligands for asymmetric catalysis | acs.orgnih.gov |
Transannular Functionalization Reactions
Transannular reactions of 1,5-cyclooctadiene (COD) provide a unique pathway to synthesize bicyclic systems by forming bonds across the eight-membered ring. These reactions are particularly useful for creating structurally complex molecules from a readily available starting material.
One notable example is the transannular addition of selenium dihalides to cis,cis-1,5-cyclooctadiene. researchgate.net This reaction proceeds without a catalyst and leads to the formation of 2,6-dihalo-9-selenabicyclo[3.3.1]nonanes. researchgate.net A key advantage of this one-pot method is that it avoids the isolation of intermediate products and can be performed in the presence of various nucleophiles to generate a range of functionalized 9-selenabicyclo[3.3.1]nonane derivatives. mdpi.com The reaction is highly regio- and stereoselective, yielding products with a trans-disposition of the selenium atom and the two newly introduced functional groups. mdpi.com This has been confirmed by single-crystal X-ray diffraction analysis of products like 2,6-diacetoxy-9-selenabicyclo[3.3.1]nonane. mdpi.com
Another significant application of transannular reactions is the nickel-catalyzed 1,2-dicarbofunctionalization of 1,5-cyclooctadiene. thieme-connect.com This process allows for the synthesis of diaryl cyclooctenes, which can serve as monomers for ring-opening metathesis polymerization (ROMP). thieme-connect.com This strategy is valuable for producing sequence-defined and stereo-regulated polymers. thieme-connect.com The reaction utilizes a nickel catalyst, such as NiCl2(glyme) or Ni(cod)2, to introduce two different aryl groups across one of the double bonds of the COD molecule. thieme-connect.com
Table 2: Examples of Transannular Functionalization of 1,5-Cyclooctadiene
| Reaction Type | Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| Selenocyclofunctionalization | Selenium dihalides, Nucleophiles | 2,6-disubstituted-9-selenabicyclo[3.3.1]nonanes | One-pot, catalyst-free, regio- and stereoselective | researchgate.netmdpi.com |
| 1,2-Dicarbofunctionalization | Aryl iodides, Aryl boronic esters, Nickel catalyst | Diaryl cyclooctenes | Forms monomers for ROMP, allows for synthesis of sequence-defined polymers | thieme-connect.com |
Ring-Rearrangement Metathesis for Polycyclic Systems
Ring-rearrangement metathesis (RRM) is a powerful synthetic tool that utilizes olefin metathesis catalysts to transform cyclic olefins into complex polycyclic architectures. In the context of cyclooctadienes, RRM provides access to novel functionalized fused-ring systems.
A strategy involving the diversity-oriented synthesis of functionalized azaheterocyclic β-amino esters has been developed starting from 1,3-cyclooctadiene. researchgate.net This approach involves creating unsaturated N-protected cyclic β-amino esters from the cyclooctadiene derivative. These intermediates then undergo a sequence of ring-opening metathesis (ROM) followed by a selective ring-closing metathesis (RCM) to yield the final polycyclic products. researchgate.net This process is notable for preserving the configuration of the existing chiral centers throughout the synthetic sequence. researchgate.net
Furthermore, ring-expansion metathesis polymerization (REMP) of 1,5-cyclooctadiene has been explored for the synthesis of cyclic polymers. acs.orgnih.gov When conducted under confinement within the pores of ordered mesoporous silica, the polymerization of 1,5-cyclooctadiene using a cationic molybdenum alkylidyne N-heterocyclic carbene (NHC) complex yields low-molecular-weight cyclic polymers. acs.orgnih.gov This confinement effect also influences the stereoselectivity of the polymerization, leading to an increase in Z-selectivity. acs.orgnih.gov The synthesis of telechelic polyisoprene has also been achieved through the ring-opening metathesis polymerization of 1,5-dimethyl-1,5-cyclooctadiene (B1594330) in the presence of a chain transfer agent.
Table 3: Ring-Rearrangement Metathesis Applications of Cyclooctadienes
| Metathesis Type | Substrate | Catalyst Type | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Ring-Rearrangement Metathesis (RRM) | 1,3-Cyclooctadiene derivatives | Ruthenium-based | Functionalized azaheterocycles, β-amino esters | Stereocontrolled, diversity-oriented synthesis | researchgate.net |
| Ring-Expansion Metathesis Polymerization (REMP) | 1,5-Cyclooctadiene | Cationic Molybdenum Alkylidyne NHC complex | Low-molecular-weight cyclic polymers | Confinement effects enhance Z-selectivity | acs.orgnih.gov |
| Ring-Opening Metathesis Polymerization (ROMP) | 1,5-Dimethyl-1,5-cyclooctadiene | Ruthenium-based | Telechelic polyisoprene | Chain transfer agent allows for end-functionalization |
Conformational Analysis and Theoretical Studies of Cyclooctadienes
Computational Investigations of Cyclooctadiene Conformations
The conformational landscape of 1,4-cyclooctadiene is complex, featuring multiple low-energy structures that can interconvert. Understanding these conformations and the barriers between them is crucial for explaining its chemical behavior.
Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy and Iterative Strain-Energy Calculations
Early investigations into the conformational properties of cis,cis-1,4-cyclooctadiene utilized a combination of dynamic nuclear magnetic resonance (DNMR) spectroscopy and iterative strain-energy calculations. ucla.eduacs.org These studies were instrumental in elucidating the intricate balance of forces that govern the molecule's shape.
Force-field calculations have been a important tool in exploring the conformational possibilities of cyclooctadienes. ucla.edu These computational models, which approximate the potential energy of a molecule as a function of its atomic coordinates, have been used to identify stable conformers and the transition states that connect them. For instance, such calculations were employed to study the conformational changes of cis,cis-1,5-cyclooctadiene, revealing multiple important conformations, including potential energy minima and transition states. sci-hub.se
DNMR spectroscopy has provided experimental validation for the computational models. By analyzing the changes in NMR spectra at varying temperatures, researchers have been able to probe the dynamic processes of conformational interconversion in molecules like this compound. ucla.eduacs.org This technique has been a principal tool in the conformational analysis of various cyclic molecules, including cyclooctane (B165968) and its derivatives. ucla.edu For example, a DNMR study of a deuterated derivative of dibenzo-1,5-cyclooctadiene revealed the presence of a mixture of chair and twist-boat conformations. cdnsciencepub.com
The synergy between DNMR and strain-energy calculations has been particularly fruitful. The experimental data from DNMR helps to refine the parameters used in the force-field calculations, leading to more accurate predictions of conformational energies and interconversion barriers. ucla.eduacs.org This combined approach has been successfully applied to a range of complex cyclic systems, including various cyclooctadienes and other medium-ring compounds. ucla.edu
Quantum Chemical and Quantum Dynamical Calculations for Conformational Switching
More advanced computational methods, such as quantum chemical and quantum dynamical calculations, have provided deeper insights into the conformational switching of cyclooctadiene molecules, particularly when adsorbed on surfaces. acs.org These studies have been crucial in understanding how external stimuli, like temperature or inelastic electron tunneling, can induce conformational changes at the single-molecule level. acs.orgresearchgate.net
Quantum chemical calculations, often employing density functional theory (DFT), are used to map out the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. acs.orgaip.org For 1,5-cyclooctadiene (B75094) adsorbed on a Si(001) surface, these calculations have shown that the molecule can exist in two stable, bridged conformations. acs.orgaip.org
Quantum dynamical calculations then simulate the movement of the molecule on this potential energy surface, taking into account the quantum mechanical nature of the atoms. acs.org These simulations have successfully rationalized the experimentally observed switching between conformations, which can be driven by inelastic electron tunneling (IET) at low temperatures. acs.orgresearchgate.net At higher temperatures, these calculations predict a crossover to a thermally activated switching mechanism, a prediction that has been confirmed by experimental observations. acs.org
The theoretical modeling has been extended to consider more complex scenarios, such as the independent movement of the two C2H4 units of the molecule and the contributions of different IET mechanisms. researchgate.net These advanced models provide a more nuanced understanding of the factors that control conformational switching in single-molecule junctions.
Surface Adsorption Phenomena and Theoretical Modeling
The interaction of this compound with solid surfaces is a key area of research, with implications for the development of ordered organic monolayers and molecular electronic devices.
Chemisorption on Semiconductor Surfaces (e.g., Si(001))
The adsorption of unsaturated organic molecules like cyclooctadienes on silicon surfaces provides a method for creating well-ordered monolayer films at room temperature. capes.gov.br The chemisorption of 1,5-cyclooctadiene on the Si(001) surface has been extensively studied. researchgate.netcapes.gov.bracs.org It has been shown that the molecule bonds to the surface through a [2+2] cycloaddition reaction, where the C=C double bonds react with the Si-Si dimers on the surface to form stable Si-C bonds. capes.gov.br This process leads to the formation of highly ordered films. capes.gov.br
Scanning tunneling microscopy (STM) has been a powerful tool for visualizing the adsorbed molecules, revealing that they occupy well-defined lattice sites and exhibit both translational and rotational ordering. researchgate.net The use of miscut silicon wafers can even lead to the formation of monolayer films with in-plane anisotropy in their optical properties. capes.gov.br
Density Functional Theory (DFT) Studies of Adsorption Structures
Density Functional Theory (DFT) calculations have been instrumental in understanding the structure and stability of 1,5-cyclooctadiene adsorbed on the Si(001) surface. aps.org These theoretical studies have shown that a "bridge" structure, where the two C=C double bonds of the molecule react with two different Si dimers, is significantly more stable than an "upright" structure where only one double bond reacts with the surface. aps.org
Simulated STM images based on these DFT calculations show distinct features for the two structures. The upright structure is predicted to produce a single bright spot, while the bridge structure results in two bright spots. aps.org The experimental STM images are in good agreement with the predictions for the bridge structure, providing strong evidence that this is the preferred adsorption geometry. aps.org
Further DFT studies have explored the adsorption of various organic molecules on silicon surfaces, providing a broader context for understanding the interactions of cyclooctadienes. researchgate.netresearchgate.net These calculations help to elucidate the factors that determine the adsorption geometry and reactivity of different molecules on semiconductor surfaces.
Excited State Dynamics and Photochemistry of Cyclooctadienes
The behavior of cyclooctadienes upon absorption of light is a complex process involving rapid transitions between electronic states and structural rearrangements.
Time-resolved photoelectron spectroscopy (TRPES) has been used to investigate the excited-state dynamics of molecules like cyclohexa-1,4-diene, a related compound. acs.org These experiments, combined with ab initio computations, suggest that the excited-state dynamics can become localized at a single double bond. acs.org
For cis,cis-1,3-cyclooctadiene, trajectory surface hopping dynamics calculations have been performed to explore the photochemical pathways after excitation to the first excited state (S1). sci-hub.seaip.org These calculations show an ultrafast decay back to the ground state, which is facilitated by conical intersections involving distortions around the double bonds. sci-hub.seaip.org The primary distortions are localized on one of the double bonds and involve twisting and pyramidalization. sci-hub.seaip.org A smaller number of trajectories show a delocalized twisting of both double bonds. sci-hub.seaip.org
Experimental studies using UV pump, vacuum ultraviolet probe TRPES on cis,cis-1,3-cyclooctadiene have confirmed the rapid internal conversion to the ground state in under 100 femtoseconds. aip.org The combination of experimental results and theoretical calculations is crucial for understanding the connections between molecular structure and nonadiabatic excited-state dynamics. acs.orgnih.gov The photochemistry of 2-cyclooctene-1,4-dione, which can be prepared from 1,3-cyclooctadiene (B162279), has also been investigated, revealing different reaction pathways upon photoirradiation. oup.com The photochemistry of platinum complexes containing 1,5-cyclooctadiene has also been explored for applications in photoassisted chemical vapor deposition. researchgate.net
The study of the photochemistry of 2,4-cyclooctadienone has shown that irradiation in benzene (B151609) or toluene (B28343) leads to the formation of head-to-head dimers. cdnsciencepub.com Evidence suggests that the singlet excited state is responsible for the isomerization to a highly reactive trans,cis-2,4-cyclooctadienone intermediate. cdnsciencepub.com In methanol, the irradiation of 2,4-cyclooctadienone yields different products, including a methoxy (B1213986) ketone and dimers, with the product distribution being sensitive to the acidity of the medium. cdnsciencepub.com
Non-Adiabatic Trajectory Surface Hopping Simulations
Non-adiabatic trajectory surface hopping simulations are a powerful computational tool used to investigate the photochemical dynamics of molecules like cyclooctadienes. aip.orgnih.gov These simulations model the motion of the molecule's nuclei on potential energy surfaces that represent different electronic states. temple.edu When a molecule absorbs light, it is excited to a higher electronic state. sci-hub.se Surface hopping simulations allow researchers to follow the subsequent dynamic evolution of the molecule as it moves between these electronic states. acs.orgresearchgate.net
For cis,cis-1,3-cyclooctadiene, these simulations have revealed the intricate pathways involved after excitation to the first excited state (S1). aip.orgnih.gov The calculations show an ultrafast decay back to the ground electronic state (S0). aip.orgnih.gov This rapid internal conversion is a key feature of its photochemistry. aip.org
The simulations trace the trajectories of the molecule, indicating the specific nuclear motions that facilitate the decay. aip.org These motions often involve significant distortions of the molecule's geometry, particularly around the double bonds. aip.org The ability to simulate these complex dynamics provides crucial insights into the mechanisms of photoisomerization and other photochemical reactions. aip.orgsci-hub.se
Conical Intersections and Ultrafast Decay Pathways
The ultrafast decay from the excited state to the ground state in cyclooctadienes is facilitated by the presence of conical intersections (CIs). aip.orgsci-hub.se CIs are points on the potential energy surface where two electronic states become degenerate, allowing for highly efficient non-radiative transitions between them. sci-hub.sersc.org
Theoretical calculations have identified several types of conical intersections for cis,cis-1,3-cyclooctadiene. aip.org These CIs are characterized by specific structural deformations, primarily involving the twisting and pyramidalization of the carbon atoms in the double bonds. aip.orgnih.gov The molecule's trajectory on the excited state potential energy surface leads it towards these CI regions, where it can "hop" back to the ground state. aip.org
The dynamics of this process are complex, with distortions sometimes localized on a single double bond, similar to the behavior of ethylene, or delocalized over both double bonds. aip.orgsci-hub.se The accessibility of a broad range of the conical intersection seam space is a key factor in the efficient and rapid decay observed for this molecule. aip.orgnih.gov This ultrafast internal conversion is a dominant process that competes with other photochemical pathways, such as photoisomerization or ring-opening reactions. sci-hub.seaip.org
Table: Key Features of 1,3-Cyclooctadiene Photodynamics
| Feature | Description |
| Excited State | S1 (first excited singlet state) |
| Decay Mechanism | Internal conversion via conical intersections |
| Timescale | Ultrafast (sub-picosecond) aip.orgaip.org |
| Key Geometries | Twisting and pyramidalization around C=C bonds |
| Competing Pathways | Photoisomerization, electrocyclic ring closure aip.org |
Cyclooctadiene As a Ligand in Transition Metal Chemistry
Coordination Chemistry of Cyclooctadiene Ligands
The synthesis of metal-1,4-cyclooctadiene (1,4-COD) complexes is a cornerstone of organometallic chemistry, providing versatile precursors for a wide range of catalytic and stoichiometric transformations. A common strategy for synthesizing these complexes involves the direct reaction of a metal precursor with 1,4-COD. For instance, mononuclear aqua complexes of ruthenium have been synthesized through the magnesium reduction of RuCl₃·3H₂O in an ethanolic solution containing 1,4-cyclooctadiene. rsc.org Similarly, new cyclooctadiene-metal complexes have been reported through various synthetic routes, including ligand exchange reactions. lookchem.com
A notable example is the synthesis of nickel(0)-cyclooctadiene complexes. The complex (MesNHC₂Me)Ni(COD), where MesNHC₂Me is a bidentate N-heterocyclic carbene ligand, is prepared and its crystal structure reveals a distorted tetrahedral geometry around the nickel center with the cyclooctadiene ligand coordinated in a η²,η² fashion. iucr.orgiucr.org The synthesis of [Ir(1,5-COD)(μ-H)]₄ from [Ir(1,5-COD)Cl]₂ and LiBEt₃H in the presence of excess 1,5-COD has also been reported, yielding a tetrametallic iridium cluster. wpmucdn.com This complex has been thoroughly characterized using single-crystal X-ray diffraction (XRD), X-ray absorption fine structure (XAFS) spectroscopy, mass spectrometry, and various spectroscopic techniques. wpmucdn.commetu.edu.tr
The characterization of these complexes is crucial for understanding their structure and reactivity. X-ray crystallography is a powerful tool for determining the solid-state structure of these compounds. For example, the crystal structure of [Ni(C₂₅H₂₈N₄)(C₈H₁₂)]·C₄H₈O shows a distorted tetrahedral geometry around the nickel atom. iucr.org The cyclooctadiene ligand is coordinated in a κ²,η² fashion. iucr.org In another example, the benzylpalladium complex [PdCl(CH₂Ph)(cod)] was synthesized from [PdCl₂(cod)] and tetrabenzyltin, and its approximate square-planar geometry was confirmed by X-ray crystallography. cdnsciencepub.com
The electronic structure and bonding in metal-1,4-cyclooctadiene complexes are critical to understanding their stability and reactivity. The Dewar-Chatt-Duncanson model provides a fundamental framework, describing the bonding as a combination of σ-donation from the filled π-orbitals of the diene to an empty metal d-orbital and π-back-donation from a filled metal d-orbital to the empty π*-antibonding orbitals of the diene.
Theoretical studies, such as density functional theory (DFT) calculations, have provided detailed insights into the electronic landscape of these complexes. For example, a theoretical study on zerovalent bis(1,5-cyclooctadiene) complexes of first-row transition metals from scandium to zinc showed that all these metals interact exothermically with 1,5-cyclooctadiene (B75094) to form (C₈H₁₂)₂M derivatives. acs.orgnih.gov The well-known (C₈H₁₂)₂Ni complex is the most thermodynamically favorable, exhibiting S₄ symmetry. acs.orgnih.gov
In some cobalt complexes, the electronic structure is best described as a low-spin cobalt(II) center with the 1,5-cyclooctadiene acting as an LX₂-type ligand, indicating significant metallacyclopropane character. nih.govnsf.gov This description is supported by solid-state parameters and DFT-computed Mulliken spin densities. nih.gov The elongated C=C bond lengths in these complexes compared to free cyclooctadiene provide experimental evidence for this bonding model. nih.gov
The nature of the other ligands on the metal center significantly influences the electronic properties of the metal-cyclooctadiene bond. For instance, in bis(phosphine)cobalt cyclooctadiene complexes, the phosphine (B1218219) ligands modulate the electron density at the cobalt center, which in turn affects the strength of the back-bonding to the cyclooctadiene ligand. nih.govcdnsciencepub.com The electronic structure of cationic complexes like [(R,R)-(iPrDuPhos)Co(COD)][BArF₄] differs from their neutral counterparts. In the cationic d⁸ complex, the HOMO is principally d(z²) in character, which is typical for a square-planar complex with σ-donating phosphines and π-accepting alkene ligands. nih.govcdnsciencepub.com
The lability of the this compound ligand is a key feature that makes these complexes valuable starting materials in organometallic synthesis. The COD ligand is generally considered to be easily displaced by other ligands, such as phosphines. wikipedia.orgchemeurope.com This lability is often attributed to the chelate effect, which provides stability to the complex, yet the individual metal-olefin bonds can be sequentially broken, facilitating substitution. wikipedia.orgchemeurope.com
Kinetic studies have provided quantitative insights into the mechanisms of ligand substitution. For 1,5-cyclooctadiene complexes of rhodium(I), NMR studies have shown that ligand exchange can occur through various pathways. capes.gov.br In the presence of an external ligand like triphenylphosphine (B44618), fast ligand exchange is observed. capes.gov.br The reaction rate can depend on the concentration of both the starting complex and the entering ligand. metu.edu.tr
The mechanism of substitution can be either dissociative or associative. For the 17-electron, formally cobalt(0) complex (R,R)-(iPrDuPhos)Co(COD), kinetic studies of the self-exchange with deuterated 1,5-cyclooctadiene support a dissociative process. nih.govcdnsciencepub.com In contrast, the thermal substitution of 1,5-cyclooctadiene in M(CO)₄(η²:²-COD) (M = Cr, Mo, W) by bis(diphenylphosphino)alkanes is proposed to proceed via an associative mechanism where the rate-determining step is the cleavage of one metal-olefin bond of the COD ligand. metu.edu.tr
The electronic nature of the complex also plays a crucial role in ligand lability. Cationic complexes often exhibit higher substitutional lability. For instance, the 16-electron cationic cobalt(I) complex, [(R,R)-(iPrDuPhos)Co(COD)]⁺, undergoes instantaneous displacement of the 1,5-cyclooctadiene ligand by carbon monoxide, whereas the neutral 17-electron analogue reacts more slowly. nih.govcdnsciencepub.com This difference in lability highlights the influence of the metal's oxidation state and electron count on the reaction kinetics.
Mechanistic Investigations of Cyclooctadiene Ligand Transformations
The this compound ligand is not always an innocent bystander in organometallic reactions. The C-H bonds of the cyclooctadiene ligand can be activated by the metal center, leading to a variety of transformations, including cyclometallation. Cyclometallation is an intramolecular C-H activation process that results in the formation of a metallacycle.
Theoretical studies have predicted that C-H activation of the CH₂ groups in a coordinated 1,5-cyclooctadiene ligand is energetically favorable for most first-row transition metals. acs.orgnih.gov For example, with titanium, a C-H activation can lead to a hydride intermediate, (η⁶-C₈H₁₀)(η²,¹-C₈H₁₃)TiH, and ultimately to (η⁶-C₈H₁₀)(η¹,¹-C₈H₁₄)Ti, which involves the dehydrogenation of 1,5-cyclooctadiene. acs.orgnih.gov However, for iron, nickel, and copper, no energetically favorable C-H activation processes are predicted for the (η²,²-C₈H₁₂)₂M derivatives. acs.orgnih.gov
Experimentally, C-H activation and cyclometallation of cyclooctadiene ligands have been observed in various systems. In iridium chemistry, the 1,5-cyclooctadiene iridium(I) complex [Ir(1,2,5,6-η-C₈H₁₂)(NCCH₃)(PMe₃)]BF₄ undergoes transformations initiated by an intramolecular C-H activation of the COD ligand. acs.org This can be followed by inter- or intramolecular insertions or reductive elimination and further C-H activation steps. acs.org
In nickel-catalyzed C-H functionalization, the cyclooctadiene ligand, often used to stabilize the pre-catalyst, can participate in undesired reactivity. nsf.gov Ligand-to-ligand hydrogen transfer (LLHT) steps can occur, leading to the formation of stable π-allyl complexes, which can hinder catalysis. nsf.gov
The insertion of an olefin into a metal-hydride bond is a fundamental step in many catalytic processes, including hydrogenation and hydroformylation. When a metal-hydride complex also contains a cyclooctadiene ligand, the olefin can be one of the double bonds of the coordinated cyclooctadiene.
Evidence for the insertion of a COD ligand into an Ir-H bond has been obtained in iridium chemistry. acs.org The intermolecular oxidative addition of dihydrogen to an iridium(I)-COD complex affords an iridium(III)-dihydride species. Subsequent insertion of one of the COD double bonds into an Ir-H bond can lead to the formation of a cyclooctenyl ligand. acs.org The isomerization of a silyl (B83357) derivative into analogues containing 1,4- and 1,3-cyclooctadiene (B162279) ligands also provides evidence for such insertion/elimination sequences. acs.org
In the case of palladium, the ethylpalladium complex [PdClEt(cod)] decomposes via β-hydride elimination to produce ethene and a transient palladium-hydride complex. cdnsciencepub.com This hydride can then undergo migratory insertion into one of the double bonds of the coordinated cyclooctadiene to give [Pd₂(μ-Cl)₂(η¹,η²-C₈H₁₃)₂]. cdnsciencepub.com
The stereochemistry of olefin insertion into metal-hydride bonds has been studied using stable group 5 metallocene olefin hydride complexes as models. caltech.edu These studies provide insights into the steric and electronic factors that control the regioselectivity and stereoselectivity of the insertion process. The rate of insertion is influenced by factors such as the substituents on the cyclopentadienyl (B1206354) ligands and the olefin. researchgate.net For instance, the rate of isobutene insertion into a zirconocene (B1252598) hydride is significantly affected by the steric bulk of the cyclopentadienyl ligands. researchgate.net The insertion is believed to proceed via a rate-determining hydride transfer to the coordinated olefin. researchgate.net
Reductive Elimination Pathways
Reductive elimination is a fundamental step in many catalytic cycles where two cis-oidal ligands on a metal center are eliminated to form a new covalent bond, resulting in a formal reduction of the metal's oxidation state. libretexts.org While this compound (1,4-COD) itself is typically a spectator ligand, its presence influences the electronic and steric environment of the metal center, thereby affecting the feasibility and rate of reductive elimination of other ligands. Research in this area often utilizes the more common isomer, 1,5-cyclooctadiene, due to its commercial availability and symmetric coordination, but the principles are broadly applicable to complexes of 1,4-COD.
A key factor for reductive elimination to occur is that the groups to be eliminated must be positioned cis to each other on the metal center. libretexts.orgiitd.ac.in The reaction is generally favored for metals in higher oxidation states and can be the product-forming and turnover-limiting step in a catalytic cycle. iitd.ac.inufrgs.br
Studies on palladium complexes illustrate these principles. For instance, the ethylpalladium complex [PdClEt(1,5-COD)] is unstable and decomposes. One of its decomposition pathways involves a dinuclear reductive elimination with another molecule of the complex to produce ethane, [PdCl2(1,5-COD)], free cyclooctadiene, and palladium metal. cdnsciencepub.comcdnsciencepub.com This reaction highlights how the cyclooctadiene ligand, while not directly participating in the bond formation, is a crucial component of the precursor complex from which reductive elimination occurs.
Another significant area where reductive elimination is studied in the context of cyclooctadiene ligands is in the chemistry of metal hydrides. The reverse of oxidative addition of H₂, the reductive elimination of H₂ from a dihydride complex, is a critical step in hydrogenation catalysis. rsc.org For example, iridium complexes such as [IrH₂(COD)₂]⁺ can undergo reductive elimination of H₂. ufrgs.br The stability of such dihydride complexes and the barrier to reductive elimination are influenced by the other ligands present, including the cyclooctadiene.
Theoretical studies have also explored the role of reductive elimination in catalyst activation. For platinum complexes of the type (COD)Pt(CCR)₂, which are pre-catalysts for hydrosilylation, direct reductive elimination of the diacetylene is considered a possible, though high-energy, activation pathway. tripod.com More complex pathways involving sequences of oxidative addition and reductive elimination are often found to be more favorable. tripod.com
It's important to note a nuance in the term "reductive elimination." Some researchers have cautioned against a literal interpretation of the formalism, particularly in the case of H₂ elimination, arguing that the actual change in the metal's electron population can be minimal, with the coordinated hydrogen atoms being less hydridic than the formal oxidation state change would suggest. rsc.org
Table 1: Examples of Reductive Elimination from Metal-Cyclooctadiene Complexes
| Precursor Complex | Eliminating Groups | Product of Elimination | Metal Product(s) | Reference |
| [PdClEt(1,5-COD)] | Two Ethyl groups (dinuclear) | Ethane (C₂H₆) | [PdCl₂(1,5-COD)], Pd(0) | cdnsciencepub.comcdnsciencepub.com |
| [IrH₂(1,5-COD)₂]⁺ | Two Hydride (H) ligands | Dihydrogen (H₂) | [Ir(1,5-COD)₂]⁺ | ufrgs.br |
| (1,5-COD)Pt(CCR)₂ | Two Alkynyl (CCR) groups | Diacetylene (RC≡C-C≡CR) | (1,5-COD)Pt | tripod.com |
Non-Innocent Ligand Behavior in Catalytic Cycles
Traditionally, ligands like this compound are considered "innocent," meaning they coordinate to the metal center without undergoing redox changes themselves. However, a growing body of research demonstrates that under certain reaction conditions, cyclooctadiene can exhibit "non-innocent" behavior, actively participating in the catalytic cycle through redox events or by acting as a chemical reservoir. homkat.nlnih.gov This behavior can involve the ligand being oxidized or reduced, or undergoing chemical transformations such as C-H activation. acs.org
One of the most direct examples of non-innocent behavior is the transformation of the cyclooctadiene ligand itself. In certain palladium(II) complexes, the 1,5-cyclooctadiene ligand is susceptible to nucleophilic attack. For example, reaction of PdCl₂(1,5-COD) with iminophosphoranes leads to a nucleophilic attack on one of the double bonds of the COD ligand, followed by proton abstraction from an adjacent methylene (B1212753) group. researchgate.netacs.org This transforms the neutral, spectator η⁴-COD ligand into a η¹-allyl-type ligand, specifically a η¹-η²-bonded cyclooctadienyl anion, which is covalently bonded to the palladium center. researchgate.netacs.org This represents a formal reduction of the diene ligand.
In iridium chemistry, the activation of C-H bonds of the cyclooctadiene ligand is a well-documented form of non-innocent behavior. The reaction of [Ir(COD)(μ-OAc)]₂ with certain imidazolium (B1220033) salts results in the formation of an Ir(III) complex where the COD ligand has been transformed into a 1-κ-4,5,6-η-C₈H₁₂ ligand. acs.org This process involves the formal 2-electron reduction of the COD ligand and oxidation of the iridium center from Ir(I) to Ir(III). Mechanistic studies suggest that this transformation proceeds through the oxidative addition of an allylic C-H bond of the COD to the metal center, followed by the insertion of a COD double bond into the newly formed metal-hydride bond. acs.org
Furthermore, cyclooctadiene ligands can act as proton reservoirs in cooperative catalytic systems. In certain dinuclear platinum(II) and palladium(II) complexes, the 1,5-cyclooctadiene ligand can be reversibly protonated. nih.gov In these systems, the COD ligand acts as a "chemically non-innocent" ligand, working in tandem with a "redox non-innocent" bridging ligand. This allows for the controlled, site-decoupled transfer of both protons and electrons to a substrate, facilitating its reduction and protonation. nih.gov
Table 2: Manifestations of Non-Innocent Behavior of Cyclooctadiene Ligands
| Metal Center | Transformation of COD | Resulting COD Ligand | Role of COD | Reference |
| Palladium(II) | Nucleophilic attack and deprotonation | η¹-η²-Cyclooctadienyl anion | Redox active (reduced) | researchgate.netacs.org |
| Iridium(I) | Allylic C-H activation and insertion | 1-κ-4,5,6-η-C₈H₁₂ | Redox active (reduced) | acs.org |
| Platinum(II) | Reversible protonation | Protonated cyclooctadienyl | Proton reservoir | nih.gov |
Catalytic Applications Employing Cyclooctadiene Derived Systems
Homogeneous Catalysis Mediated by Metal-Cyclooctadiene Complexes
Metal complexes featuring 1,4-cyclooctadiene are pivotal in homogeneous catalysis, where the catalyst and reactants exist in the same phase. These systems are prized for their high activity, selectivity, and the ability to be fine-tuned at a molecular level for specific synthetic challenges.
Rhodium- and iridium-based cyclooctadiene complexes are particularly effective as catalyst precursors for hydrogenation reactions. Cationic iridium complexes containing a cyclooctadiene ligand have demonstrated high activity in the hydrogenation of challenging substrates, including tri- and tetra-substituted alkenes princeton.edu. For instance, complexes of the type [Ir(COD)L(py)]PF6 (where COD is 1,5-cyclooctadiene (B75094), L is a phosphine (B1218219) ligand, and py is pyridine) have been successfully employed in the hydrogenation of steroids with yields ranging from 70-100% princeton.edu. Similarly, rhodium complexes with chiral phosphine ligands and a cyclooctadiene moiety are widely used in asymmetric hydrogenation, achieving high enantioselectivity nih.govwikipedia.orgnih.govscispace.com. The cyclooctadiene ligand is typically hydrogenated during the activation of the precatalyst, giving way to the active catalytic species nih.gov.
Ruthenium complexes are also prominent in hydrogenation and dehydrogenation catalysis. For example, ruthenium-based catalysts have been utilized for the 1,4-hydrogenation of conjugated dienes to yield the corresponding cis-alkenes daneshyari.com. In the realm of dehydrogenation, ruthenium complexes featuring redox-active ligands have been developed for the conversion of alkanes to alkenes, a process of significant industrial importance squarespace.com. While direct involvement of a this compound ligand in the active catalytic cycle for dehydrogenation is less common, [RuCl2(diene)]n (where diene can be cyclooctadiene) serves as a precursor for catalytically active species in the dehydrogenation of alcohols wikipedia.orgchemrxiv.org.
Table 1: Selected Examples of Hydrogenation Reactions Catalyzed by Metal-Cyclooctadiene Complexes
| Catalyst Precursor | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|
[Ir(COD)(PPh3)(py)]PF6 |
Steroid (specific structure not provided) | Hydrogenated Steroid | 70-100 | princeton.edu |
[Rh(COD){(2S,4S)-ptbp-skewphos}]OTf / K2CO3 |
Tetrasubstituted Enamine | Chiral Amine | >95 (ee) | nih.gov |
| Ruthenium complex with cyclopentadienyl (B1206354) derivative | Conjugated Diene | cis-Alkene | Not specified | daneshyari.com |
[RuCl2(cod)(tmeda)] |
Ketones | Alcohols | High | chemrxiv.org |
Hydrodehalogenation is a crucial reaction for the detoxification of halogenated organic compounds and for the selective removal of halogen atoms in organic synthesis. Nickel-based catalysts have emerged as effective and economical choices for these transformations. Specifically, bis(1,5-cyclooctadiene)nickel(0), [Ni(COD)2], has been demonstrated to be an efficient catalyst for the hydrodehalogenation of a wide range of aryl and heteroaryl halides, including challenging C-F bonds springernature.com. This catalytic system, often used in conjunction with a hydrogen source like ammonia borane and a base such as potassium tert-butoxide, can achieve exhaustive dehalogenation at room temperature springernature.com. The reaction is applicable to various halogenated pyridines and arenes, showcasing its broad utility springernature.com. While palladium complexes are also widely used for hydrodehalogenation, the specific use of palladium-1,4-cyclooctadiene complexes in this context is less commonly reported in the reviewed literature organic-chemistry.org.
Table 2: Nickel-Catalyzed Hydrodehalogenation of Halogenated Pyridines and Arenes
| Catalyst System | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|
[Ni(COD)2] / NH3BH3 / KOtBu |
Trifluoromethylpyridines | Pyridines (CF3 group retained or removed) | High efficiency for C(sp2)-X and C(sp3)-F bonds | springernature.com |
[Ni(COD)2] / NH3BH3 / KOtBu |
Halogenated Arenes | Dehalogenated Arenes | Effective for compounds with 1-4 halogens | springernature.com |
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a cornerstone of organosilicon chemistry. Platinum complexes are highly active catalysts for this reaction, and those containing cyclooctadiene ligands are well-studied nih.govresearchgate.net. The reaction mechanism is generally understood to proceed via the Chalk-Harrod or modified Chalk-Harrod mechanism nih.govnih.gov. Nickel complexes, such as those derived from Ni(COD)2, also catalyze the hydrosilylation of alkenes, often with distinct mechanistic pathways involving nickel(II) intermediates nih.gov. These nickel-based systems are attractive due to the lower cost and higher abundance of nickel compared to platinum nih.govrsc.orgacs.org. Iridium-cyclooctadiene complexes are also competent catalysts for the hydrosilylation of alkenes and alkynes, with the reaction's selectivity being influenced by reaction conditions and the presence of other ligands researchgate.netsigmaaldrich.com.
Table 3: Metal-Cyclooctadiene Catalyzed Hydrosilylation of Olefins
| Catalyst System | Olefin | Silane | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Platinum-COD complex | 1-Octene | Tertiary Silanes | 1-Octylsilane | High activity, follows Chalk-Harrod mechanism | nih.gov |
| Nickel(II) / α-diimine (from Ni(COD)2) | 1-Octene | Tertiary Silanes | 1-Octylsilane | Anti-Markovnikov selectivity, distinct mechanism | nih.gov |
[(COD)Ir(κ2-P,O)] complex |
Styrene | Triethylsilane | 1-Phenyl-1-(triethylsilyl)ethane | Competent catalyst | researchgate.net |
Metal-cyclooctadiene complexes are instrumental in the formation of carbon-carbon bonds. Rhodium(I) complexes containing a 1,5-cyclooctadiene ligand, such as [RhOH(cod)]2, have shown excellent catalytic activity in the 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds nih.gov. This reaction is a powerful tool for constructing complex organic molecules. Furthermore, rhodium-catalyzed asymmetric Suzuki-Miyaura type couplings of racemic halides with arylboronic acids have been developed, providing enantioenriched C(sp2)–C(sp3) coupled products organic-chemistry.orgresearchgate.net.
In the realm of cycloaddition reactions, rhodium complexes again play a significant role. For example, hydroxy(cyclooctadiene)rhodium(I) dimer, [Rh(COD)OH]2, has been found to be an efficient catalyst for the atroposelective click cycloaddition of azides and alkynes, yielding axially chiral triazoles with high enantioselectivity issuu.com. Nickel-catalyzed cross-coupling reactions, often initiated from Ni(COD)2, are also a major area of research, enabling the coupling of aryl esters and other challenging substrates chemrxiv.org. While the Heck reaction is a fundamental palladium-catalyzed C-C bond-forming reaction, specific examples detailing the use of palladium-1,4-cyclooctadiene complexes as the primary catalyst were not prominent in the reviewed literature princeton.eduwikipedia.orgnih.govlibretexts.orgibs.re.kr.
Table 4: Carbon-Carbon Bond Forming Reactions with Metal-Cyclooctadiene Catalysts
| Catalyst | Reaction Type | Substrates | Product | Key Features | Reference |
|---|---|---|---|---|---|
[RhOH(cod)]2 |
1,4-Conjugate Addition | Arylboronic acid, Enone | β-Aryl ketone | High catalyst activity, mild conditions | nih.gov |
| Rhodium complex | Asymmetric Suzuki-Miyaura | Racemic allyl halide, Arylboronic acid | Chiral allylic arene | Enantioselective C(sp2)–C(sp3) coupling | researchgate.net |
[Rh(COD)OH]2 |
Atroposelective Cycloaddition | Azide (B81097), Alkyne | Atropisomeric Triazole | High yield and enantioselectivity | issuu.com |
Ni(COD)2 / Ligand |
Cross-Coupling | Aryl methyl ester, Organoboron reagent | Biaryl | C-O bond functionalization | chemrxiv.org |
The formation of amide bonds is one of the most important transformations in organic chemistry. Iridium-catalyzed direct C-H amidation has been developed for weakly coordinating substrates like esters and ketones. These reactions often utilize an [Ir(Cp)Cl2]2 precatalyst, where Cp is pentamethylcyclopentadienyl, and proceed under mild conditions chemrxiv.orgibs.re.krnih.gov. While not directly a cyclooctadiene complex, related iridium(I) precursors like [Ir(COD)Cl]2 are fundamental in iridium catalysis and can be used to generate the active catalytic species for amidation reactions nih.gov. For instance, iridium(I)-catalyzed intermolecular allylic amidation of ethyl allylic carbonates with nitrogen nucleophiles proceeds with high regio- and enantioselectivity using a combination of [Ir(COD)Cl]2 and a chiral phosphoramidite ligand nih.gov. Rhodium(I) complexes of the type [RhCl(COD)(PR3)] have also been investigated as catalysts for the hydration of nitriles to amides in water, demonstrating the versatility of these systems scispace.com.
The development of chiral ligands is central to asymmetric catalysis. While chiral phosphines and other ligands are often used in conjunction with metal-cyclooctadiene complexes, there is growing interest in using chiral derivatives of the cyclooctadiene ligand itself. Although not as common as other chiral dienes, enantiomerically pure C2-symmetric chiral cyclooctadiene ligands have been synthesized and applied in rhodium-catalyzed asymmetric reactions escholarship.org. These chiral COD ligands can be effective in reactions such as the asymmetric 1,4-addition of organoboron reagents escholarship.org. The combination of a chiral ligand sphere, whether from a modified cyclooctadiene or an ancillary ligand, with a metal center allows for the creation of a chiral environment that can effectively control the stereochemical outcome of a reaction, leading to the synthesis of enantiomerically enriched products libretexts.orgresearchgate.net.
Polymerization Chemistry of Cyclooctadienes
Ring-Opening Metathesis Polymerization (ROMP) of Cyclooctadienes
ROMP is a chain-growth polymerization that proceeds via an olefin metathesis catalytic cycle. 20.210.105 This process involves the conversion of a cyclic olefin monomer into a linear, unsaturated polymer, known as a polyalkenamer. 20.210.105acs.org The primary driving force for the polymerization of many cyclic olefins is the release of ring strain. nih.gov However, eight-membered rings like 1,4-cyclooctadiene (1,4-COD) possess relatively low ring strain compared to monomers like norbornene, which presents challenges in achieving well-controlled polymerizations with narrow molecular weight distributions. digitellinc.com The polymerization of 1,4-COD via ROMP results in the formation of poly(1,4-octenylene), a polymer structurally analogous to 1,4-polybutadiene. osti.gov
The mechanism of ROMP, catalyzed by transition-metal alkylidene complexes (e.g., those based on tungsten, molybdenum, or ruthenium), involves a [2+2] cycloaddition between the metal-alkylidene and the monomer's double bond to form a metallacyclobutane intermediate. 20.210.105sci-hub.se This intermediate then undergoes a retro-[2+2] cycloreversion to open the ring and regenerate a new metal-alkylidene species, which now carries the growing polymer chain. 20.210.105 This process repeats, propagating the polymer chain. 20.210.105
A polymerization is considered "living" if it proceeds without irreversible chain transfer or termination steps. 20.210.105 Under such conditions, the polymer chains continue to grow as long as the monomer is available, allowing for precise control over molecular weight and the synthesis of polymers with narrow molecular weight distributions (low polydispersity index, PDI). 20.210.105researchgate.netspringernature.com
Achieving a living ROMP of low-strain monomers like this compound is challenging because the rate of propagation can be comparable to the rates of undesirable side reactions. digitellinc.comresearchgate.net However, living characteristics can be realized under specific conditions. For instance, the use of certain well-defined catalysts, such as Schrock's molybdenum or tungsten initiators or specific Grubbs-type ruthenium catalysts, can facilitate living polymerizations. 20.210.105researchgate.netdur.ac.uk Key indicators of a living polymerization include a linear increase in the number-average molecular weight (Mn) with monomer conversion and a low PDI, often below 1.2. nih.gov The addition of inhibiting ligands, such as phosphines, can sometimes suppress side reactions by competing with the monomer for coordination to the metal center, thereby promoting living characteristics even for low-strain monomers. nih.govdigitellinc.com
In the ROMP of cyclooctadienes, several side reactions can disrupt the living nature of the polymerization, leading to broader molecular weight distributions and loss of control over the polymer architecture. 20.210.105digitellinc.com These phenomena include intermolecular and intramolecular chain transfer reactions.
Intermolecular Chain Transfer: This occurs when the active catalytic center at the end of a growing polymer chain reacts with a double bond on a different polymer chain. 20.210.105 This "backbiting" or cross-metathesis reaction results in the scrambling of polymer chains, broadening the molecular weight distribution. digitellinc.comresearchgate.net
Intramolecular Chain Transfer: This involves the active chain end reacting with a double bond on its own chain, leading to the formation of cyclic oligomers and a reduction in the polymer's molecular weight. 20.210.105digitellinc.com
These side reactions are more prevalent with low-strain monomers like this compound because the thermodynamic driving force for ring-opening is weaker, making the competing metathesis reactions with the polymer backbone more significant. digitellinc.comnih.gov While often considered undesirable, chain transfer can be deliberately exploited. The addition of specific acyclic olefins, known as chain transfer agents (CTAs), allows for the catalytic synthesis of polymers where the molecular weight is controlled by the monomer-to-CTA ratio rather than the monomer-to-initiator ratio. acs.orgresearchgate.netspm.com.cncaltech.edu This approach is particularly useful for producing telechelic polymers (polymers with functional end-groups) or for reducing the amount of expensive catalyst required for polymerization. acs.orgresearchgate.netacs.org
Termination of the polymerization can be achieved by introducing a reagent that reacts with the metal-alkylidene to form an inactive species. Aldehydes, such as benzaldehyde, or vinyl ethers, like ethyl vinyl ether, are commonly used for this purpose, effectively quenching the polymerization. 20.210.105pitt.edu
The outcome of the ROMP of this compound is highly dependent on the choice of catalyst and the reaction conditions, including temperature, solvent, and monomer concentration.
Catalyst Influence: The development of well-defined ruthenium, molybdenum, and tungsten catalysts has been pivotal for controlling ROMP.
Ruthenium Catalysts (Grubbs-type): First, second, and third-generation Grubbs catalysts are widely used due to their high functional group tolerance and stability. acs.orgresearchgate.net The second-generation catalyst (G2), for example, is highly active for the ROMP of cyclooctadiene. researchgate.netspm.com.cn The choice of ligands on the ruthenium center, such as the N-heterocyclic carbene (NHC), can significantly influence the catalyst's activity and selectivity. beilstein-journals.org
Molybdenum and Tungsten Catalysts (Schrock-type): These catalysts are often more active than their ruthenium counterparts, particularly for less reactive monomers. doi.orgmit.edu They can produce polymers with very high cis-selectivity (>99%) and syndiotacticity, microstructures that are unattainable with many other catalysts. mit.edu
The table below illustrates the effect of different catalysts on the ROMP of cyclooctadienes, highlighting the achievable control over polymer properties.
| Catalyst Type | Monomer | Key Features | Resulting Polymer Properties |
| Grubbs 2nd Gen. | 1,5-Cyclooctadiene (B75094) | High activity, functional group tolerance. Used with CTAs for MW control. researchgate.netspm.com.cn | PDI values typically between 1.5 and 1.8. spm.com.cn |
| Schrock (Mo-based) | 1,5-Cyclooctadiene | High activity, enables high stereocontrol. mit.edu | >99% cis content, highly syndiotactic. mit.edu |
| Grubbs 1st Gen. | 1,5-Cyclooctadiene | Used in bulk polymerization studies. researchgate.net | Can exhibit living features, yielding controlled MW. researchgate.net |
| Tungsten Carbyne | 1,5-Cyclooctadiene | Very reactive metathesis catalyst. doi.org | Used for kinetic monitoring of ROMP. doi.org |
Reaction Conditions:
Temperature: Higher temperatures can increase the rate of polymerization but may also promote side reactions like backbiting and chain transfer, leading to broader PDIs. researchgate.net Conversely, lower temperatures can enhance control and favor living polymerization characteristics. dur.ac.uk
Concentration: Polymerizations are typically conducted in solvents like dichloromethane (B109758) or toluene (B28343). pitt.eduresearchgate.net Dilute conditions can favor intramolecular backbiting, leading to the formation of cyclic oligomers. 20.210.105 Conversely, bulk (solvent-free) or high-concentration polymerizations can be successful and may even show living features. researchgate.netresearchgate.net
Additives: The addition of ligands like triphenylphosphine (B44618) can slow down the polymerization and suppress chain transfer, leading to better control over molecular weight and lower PDI values. nih.gov
ROMP of this compound is a versatile method for creating advanced polyolefinic materials, including homopolymers and various copolymers with tailored architectures.
Homopolymerization: The homopolymerization of this compound yields poly(1,4-octenylene), a type of unsaturated polyolefin. By carefully selecting the catalyst and reaction conditions, the molecular weight and stereochemistry (cis/trans content of the double bonds) of the resulting polymer can be controlled. researchgate.netmit.edu For example, using specific molybdenum catalysts can lead to poly(1,4-octenylene) with exceptionally high cis-double bond content. mit.edu
Copolymerization: this compound can be copolymerized with other cyclic olefins to create a wide range of materials with tunable properties.
Block Copolymers: Living ROMP is particularly well-suited for synthesizing block copolymers. This is achieved by the sequential addition of different monomers. For instance, a living polymerization of a first monomer (e.g., a functionalized norbornene) can be initiated, and once it is consumed, this compound is added to grow the second block, resulting in a well-defined diblock copolymer. dur.ac.uknih.gov
Random/Statistical Copolymers: If two or more monomers with similar reactivities are added simultaneously, a random or statistical copolymer is formed. researchgate.net
Graft and Telechelic Polymers: The use of chain transfer agents (CTAs) during the ROMP of this compound allows for the synthesis of telechelic polymers with functional groups at both chain ends. researchgate.netcaltech.edu These functional polymers can then be used as macroinitiators or building blocks for more complex architectures like ABA triblock copolymers. acs.orgosti.gov
The table below summarizes various polymerization strategies involving cyclooctadienes.
| Polymerization Strategy | Monomers | Catalyst System | Resulting Architecture |
| Homopolymerization | 1,5-Cyclooctadiene | Grubbs 1st Gen. researchgate.net | Linear Homopolymer |
| Telechelic Polymerization | 1,5-Cyclooctadiene + CTA | Grubbs 2nd Gen. researchgate.netspm.com.cn | α,ω-Functionalized Telechelic Polymer |
| Block Copolymerization | Norbornene derivative then 1,5-Cyclooctadiene | Water-soluble Ru-catalyst nih.gov | Amphiphilic Diblock Copolymer |
| ABA Triblock Synthesis | 1,5-Cyclooctadiene (forms B block) | Grubbs catalyst with CTA, then used to initiate lactide polymerization (A blocks). acs.orgosti.gov | ABA Triblock Copolymer |
| Copolymerization | 5-methacrylate-1-cyclooctene + Cyclooctadiene | (PCy₃)₂Cl₂Ru=CHCH=CPh₂ caltech.edu | Random Copolymer with cross-linkable side-chains |
Synthesis of Polyolefinic Materials from Cyclooctadienes
Control over Polymer Microstructure (e.g., Cis/Trans Ratios)
The microstructure of poly(butadiene) derived from the ring-opening metathesis polymerization (ROMP) of cyclooctadienes significantly influences its physical and mechanical properties. A key aspect of microstructural control is the regulation of the cis/trans ratio of the double bonds in the polymer backbone. acs.org
The choice of catalyst and polymerization conditions plays a crucial role in determining this ratio. For instance, certain ruthenium-based catalysts are known to favor the formation of trans double bonds. uni-konstanz.de In one study, the polymerization of this compound (COD) using a specific ruthenium catalyst, [(PCy3)(η-C-C3H4N2-Mes2)Cl2Ru=CHPh], at 80°C resulted in poly(1,4-butadiene) with a high trans content of 76%. uni-konstanz.de
The ability to control the cis/trans ratio is critical as it directly impacts the polymer's thermal properties. nih.gov Generally, a higher cis content leads to a decrease in the melting temperature and can also affect the glass transition temperature and the rate of crystallization. acs.org Research has demonstrated that by modulating reaction temperature and time in acyclic diene metathesis (ADMET) polymerization, a stereocontrolled synthesis of polyalkenamers with predictable cis:trans ratios can be achieved. nih.gov This level of control allows for the fine-tuning of the resulting polymer's properties for specific applications.
It is important to note that while ruthenium-based catalysts are often favored for their tolerance to various functional groups, achieving a high cis content can be challenging, as they tend to isomerize cis double bonds to the more stable trans configuration, especially at high monomer conversions. acs.org
Table 1: Influence of Catalyst and Conditions on Poly(butadiene) Microstructure
| Monomer | Catalyst System | Temperature (°C) | Resulting Polymer | trans Content (%) | Reference |
|---|---|---|---|---|---|
| This compound | [(PCy3)(η-C-C3H4N2-Mes2)Cl2Ru=CHPh] | 80 | Poly(1,4-butadiene) | 76 | uni-konstanz.de |
Synthesis of Functionalized Poly(butadiene)s
The ring-opening metathesis polymerization (ROMP) of cyclooctadiene provides a powerful route to synthesize functionalized poly(butadiene)s. This can be achieved through several strategies, including the use of functionalized chain transfer agents (CTAs) or by copolymerizing cyclooctadiene with functionalized monomers. caltech.educaltech.edu
One approach involves the synthesis of telechelic poly(butadiene)s, which are polymers with functional groups at both ends of the chain. This has been accomplished by polymerizing cyclooctadiene in the presence of a difunctionalized CTA. researchgate.netresearchgate.net For example, using 1,4-bis(acetoxy)-2-butene as a CTA with a ruthenium catalyst allows for the preparation of bis(acetoxy)-terminated poly(butadiene). researchgate.net Subsequent removal of the acetoxy groups yields hydroxyl-terminated poly(butadiene) (HTPB), a commercially significant polymer. researchgate.net The molecular weight of these telechelic polymers can be controlled by adjusting the molar ratio of cyclooctadiene to the CTA. caltech.edu
Another strategy is the copolymerization of cyclooctadiene with functionalized cyclic olefin monomers. caltech.eduresearchgate.net This method allows for the incorporation of functional groups as side chains along the polymer backbone. For instance, the copolymerization of 5-methacrylate-1-cyclooctene with cyclooctadiene produces polymers with cross-linkable methacrylate (B99206) side chains. caltech.educaltech.edu Similarly, a variety of functionalized cyclobutenes have been synthesized and polymerized to create a new class of functionalized poly(butadiene) homopolymers and diblock copolymers. caltech.eduresearchgate.net
Furthermore, surface-initiated ROMP (SI-ROMP) has been used to create poly(cyclooctadiene) (PCOD)-functionalized nanoparticles. These nanoparticles can then be blended into other polymer matrices, such as polystyrene or poly(methyl methacrylate), to create hybrid materials with tailored properties. aip.org
Table 2: Examples of Functionalized Poly(butadiene)s via ROMP of Cyclooctadiene
| Functionalization Strategy | Functional Monomer/Agent | Catalyst | Resulting Polymer | Application/Feature | Reference |
|---|---|---|---|---|---|
| Chain Transfer | 1,4-bis(acetoxy)-2-butene | Ruthenium complex | Bis(acetoxy)-terminated poly(butadiene) | Precursor to HTPB | researchgate.net |
| Chain Transfer | Methacrylate or epoxide-functionalized CTA | (PCy3)2Cl2Ru=CHPh | Telechelic poly(butadiene)s with methacrylate or epoxide end groups | Cross-linkable polymers | caltech.educaltech.edu |
| Copolymerization | 5-methacrylate-1-cyclooctene | (PCy3)2Cl2Ru=CHCH=CPh2 | Poly(butadiene) with methacrylate side chains | Cross-linkable materials | caltech.educaltech.edu |
| Surface-Initiated Polymerization | Cyclooctadiene | Ruthenium complex | Poly(cyclooctadiene)-grafted nanoparticles | Hybrid materials | aip.org |
Frontal Polymerization of Cyclooctadiene
Frontal polymerization (FP) is a rapid, energy-efficient, and solvent-free method for polymer synthesis. researchgate.netillinois.edu It involves a self-propagating reaction wave, initiated by a localized thermal or photo stimulus, that travels through the monomer. researchgate.net The exothermicity of the polymerization reaction provides the necessary heat to sustain the propagation of the front. researchgate.net This technique has been successfully applied to the ring-opening metathesis polymerization (ROMP) of cyclooctadiene, often referred to as frontal ROMP (FROMP). acs.orgresearchgate.net
A key characteristic of the frontal polymerization of cyclooctadiene is the ability to tune the velocity of the propagating front and the resulting polymer microstructure. acs.orgnih.gov The front velocity is influenced by several factors, including the initiator and diluent concentrations, which affect the polymerization enthalpy and curing kinetics. researchgate.net
Recent studies have shown that the geometry of the reaction vessel and the propagation route of the front have a significant impact on the front velocity and the formation of patterned domains within the polymer. acs.orgnih.govacs.org By altering the diverging angle of the propagation path, the front velocity can be adjusted by approximately 25%, and the wavelength of the resulting patterns can be tuned by as much as 50%. acs.orgnih.gov This geometric control over the polymerization process allows for the creation of materials with spatially varying properties. acs.orgnih.gov For instance, in diverging frontal polymerization, the heat from the reaction spreads over a larger area, which can lead to a decrease in front velocity. acs.org Conversely, in converging frontal polymerization, the heat is concentrated, leading to an accelerated front. acs.org
This control over patterning is significant because it allows for the creation of materials with hierarchical architectures, combining soft and hard domains, which can lead to superior mechanical properties compared to their homogeneous counterparts. harvard.edudigitellinc.com The formation of these patterns arises from thermochemical instabilities during polymerization, which can be harnessed to create amorphous and semi-crystalline domains. harvard.edudigitellinc.comacs.org
The dynamics of frontal polymerization are governed by a delicate energy balance between the heat generated by the exothermic reaction and the heat diffused to the unreacted monomer. acs.orgnih.gov This balance, along with the geometry-dependent cure kinetics, dictates the stability and propagation characteristics of the polymerization front. acs.orgnih.gov
Finite-element analyses have been employed to elucidate the mechanism of this energy balance. acs.orgnih.gov In a converging geometry, the reaction heat generated in a larger volume is used to initiate the reaction in a smaller volume, which is analogous to increasing the reaction enthalpy. acs.org This leads to a higher front temperature and, consequently, an accelerated front velocity. The opposite effect is observed in a diverging geometry. acs.org
The interplay between reaction kinetics, thermodynamics, and boundary conditions controls the size, spacing, and arrangement of the patterned domains that can form during unstable frontal polymerization. harvard.edudigitellinc.com These instabilities can lead to the formation of complex hierarchical patterns in the resulting polymer. researchgate.net Understanding and controlling these factors is fundamental to developing advanced manufacturing methods based on frontal polymerization for creating materials with tailored properties. acs.orgnih.gov
Alternative Polymerization Methods
Beyond conventional and frontal ROMP, other specialized polymerization techniques have been explored for cyclooctadienes, enabling the synthesis of polymers with unique architectures and properties.
Helix-sense-selective polymerization (HSSP) is a technique used to produce polymers with a preferential one-handed helical structure from achiral monomers. While much of the research in this area focuses on phenylacetylenes, the catalysts employed often utilize 1,5-cyclooctadiene (cod) as a ligand. mdpi.comnih.gov
For example, a chiral rhodium complex, [Rh(L-alaninate)(cod)], has been synthesized and used as a catalyst for the asymmetric polymerization of achiral phenylacetylenes. mdpi.comnih.gov The resulting polymers exhibit circular dichroism (CD) signals, indicating the formation of a predominantly one-handed helical structure. mdpi.comnih.gov The chirality of the L-alaninate ligand on the rhodium catalyst controls the helical sense of the polymer main chain. mdpi.comnih.gov
Similarly, other well-defined chiral rhodium complexes ligated with L-amino acids, such as Rh(cod)(L-Phe) and Rh(cod)(L-Val), have been shown to be excellent catalysts for the HSSP of achiral phenylacetylenes, producing high molecular weight polymers with a preferential one-handed helical structure. researchmap.jp These findings suggest that the chiral rhodium complex itself is the active species responsible for inducing the helix-sense selectivity. mdpi.com While this compound is not the monomer in these specific examples, the use of cyclooctadiene-containing catalysts highlights a potential avenue for creating chiral polymer architectures.
Advanced Synthetic Applications and Functional Material Precursors
Synthesis of Macrocyclic Compounds
1,4-Cyclooctadiene plays a significant role in the synthesis of macrocyclic compounds, particularly through metathesis reactions. In the production of macrocyclic ketones, this compound can be used as a co-reactant to control the composition of the final products. google.com
A patented method for producing macrocyclic ketones involves a metathesis reaction of cyclododeca-4,8-dienone. google.com In this process, the addition of a cyclic oligobutadiene, specifically this compound or 1,4,8-cyclododecatriene, influences the reaction pathway. google.com The inclusion of this compound in the reaction mixture leads to a higher proportion of monoketones in the resulting metathesis product. google.com This demonstrates its utility in directing the outcome of complex cyclization reactions to favor specific macrocyclic structures. google.com While other methods exist for creating macrocycles, such as those based on ferrocene (B1249389) units or the Richman–Atkins cyclization, the targeted use of this compound in metathesis offers a strategic advantage for producing certain ketone-based macrocycles. chemrxiv.orgrsc.org
Construction of Cage-like Architectures (e.g., Heteroadamantanes)
The strained, three-dimensional structure of cyclooctadienes makes them suitable starting materials for constructing complex, cage-like molecules such as heteroadamantanes. These rigid, polycyclic frameworks are of interest in medicinal chemistry for their unique geometries, which can improve pharmacological properties like metabolic stability. chemrxiv.org
Research has demonstrated a scalable, cage-divergent synthesis of oxygen- and nitrogen-doped adamantanes starting from the related isomer, cis,cis-1,5-cyclooctadiene. chemrxiv.orgchemrxiv.orgresearchgate.net This process enables the production of multigram quantities of heteroadamantanes and related tricyclic systems that were previously difficult to access. chemrxiv.orgchemrxiv.org The synthesis involves key cyclization steps that have been optimized for safety and accessibility. chemrxiv.orgchemrxiv.org
Furthermore, the reactivity of the 1,3-cyclooctadiene (B162279) isomer highlights the potential of this class of compounds. It reacts with trimethylaluminum (B3029685) and potassium via a 1,4-addition mechanism to form a bicyclo derivative of cyclooctene, showcasing the propensity of these dienes to form bridged, bicyclic systems that are precursors to more complex cage structures. researchgate.net While direct synthesis of heteroadamantanes from this compound is not explicitly detailed in the reviewed literature, the established reactivity of its isomers underscores the potential of the cyclooctadiene scaffold in building these intricate architectures.
Precursors for Specialty Chemicals and Advanced Materials
This compound and its isomers are foundational materials for a variety of specialty chemicals and advanced functional materials, owing to their inherent reactivity.
Cyclooctadiene isomers are utilized as intermediates and precursors in the synthesis of agrochemicals. guidechem.com The 1,5-isomer is specifically mentioned as a component in the manufacturing of fertilizers and pesticides designed to enhance crop health and yield. gminsights.com The use of such chemicals is rising with the adoption of modern and sustainable agricultural practices aimed at protecting crops and increasing food production. gminsights.com The closely related compound hexachlorocyclopentadiene (B6142220) is also a well-known precursor to a variety of pesticides through Diels-Alder reactions. wikipedia.org While direct applications of this compound in specific commercial agrochemicals are not detailed, the established use of its isomers points to its potential as a building block in this sector. guidechem.comthermofisher.comsynthesiswithcatalysts.com
Market analyses indicate that 1,5-cyclooctadiene (B75094) is used as a precursor in the production of chemicals for the cosmetics industry. gminsights.commaximizemarketresearch.com It is identified as a raw material for ingredients in personal care products, including skincare, hair care, and fragrances. maximizemarketresearch.com Specifically, it is noted for its use in skincare applications like sunscreens and anti-aging creams, where it contributes to products that moisturize the skin. maximizemarketresearch.com However, some suppliers specify that the compound is not intended for direct use in food, drugs, or cosmetics, suggesting its role is that of a chemical intermediate that is transformed during manufacturing. gfschemicals.com There is no specific information available detailing the role of the 1,4-isomer in this industry.
The cyclooctadiene framework is a key substrate for synthesizing bicyclic organoselenium compounds, which are of interest for their potential antioxidant and enzyme-like activities. rscf.runih.govresearchgate.net Research has shown that the reaction of cis,cis-1,5-cyclooctadiene with selenium dihalides, such as selenium dichloride or dibromide, proceeds via a transannular addition to form 2,6-dihalo-9-selenabicyclo[3.3.1]nonanes in nearly quantitative yields. nih.govnih.gov These bicyclic structures can be further functionalized. nih.govresearchgate.netnih.gov
A study focusing on related dienes demonstrated that an iodine-mediated methoxyselenation reaction of 1,3-cyclooctadiene successfully produced a 9-selenabicyclo[4.2.1]nonane derivative. rscf.ru The conformation of 1,5-cyclooctadiene is described as being spatially prepared for such cyclization, leading to the formation of a bicyclic mono-adduct, whereas the reaction with 1,4-cyclohexadiene (B1204751) results in a different outcome. rscf.ru This body of research illustrates that the cyclooctadiene ring system is a versatile platform for creating functional, selenium-containing heterocyclic compounds. rscf.runih.gov
In the field of materials science, the 1,5-isomer of cyclooctadiene (cod) is a crucial component in the synthesis of conjugated polymers. rsc.orgacs.orgwiley-vch.demdpi.comrsc.org It functions as a bidentate ligand that binds to low-valent transition metals to form stable, isolable organometallic complexes. rsc.orgwikipedia.org Notable examples include complexes with rhodium, nickel, and iridium, such as [Rh(cod)Cl]₂, Ni(cod)₂, and CpRuBr(COD). rsc.orgacs.orgrsc.org
These metal-COD complexes are widely used as catalyst precursors for polymerization reactions. rsc.orgacs.orgwiley-vch.de The stability of the COD ligand is attributed to the chelate effect, yet it can be easily displaced by other ligands like phosphines or carbon monoxide. wikipedia.org This property is advantageous; for instance, the highly toxic Ni(CO)₄ can be generated in situ from the much more stable Ni(cod)₂ precursor. acs.orgwikipedia.org These catalysts are employed in various polymerization methods, including dehalogenative polycondensation and metallacycling polymerization, to produce a wide range of π-conjugated polyarylenes and other advanced polymers. rsc.orgacs.orgrsc.org
Application in Click Chemistry (e.g., using (E,E)-1,5-Cyclooctadiene)
While the focus of this article is this compound, the broader class of cyclooctadienes, particularly strained isomers, has found significant application in the field of click chemistry. A notable example is the highly strained trans,trans isomer of 1,5-cyclooctadiene, known as (E,E)-1,5-cyclooctadiene or (E,E)-COD. wikipedia.org Its unique reactivity allows it to participate in multiple types of click reactions, making it a versatile tool in chemical biology and materials science. researchgate.netrsc.org
The synthesis of (E,E)-1,5-cyclooctadiene can be achieved through methods such as the photoisomerization of the cis,cis isomer or via a double elimination reaction from a cyclooctane (B165968) precursor. wikipedia.org The resulting molecule possesses a twisted conformation, which imparts significant ring strain and renders the double bonds highly reactive. wikipedia.org
This enhanced reactivity allows (E,E)-1,5-cyclooctadiene to efficiently undergo two distinct click reactions. Firstly, it can participate in [3+2] cycloadditions with 1,3-dipoles, such as azides, at rates comparable to those of strained cyclooctynes, which are well-established reagents in strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netrsc.org Secondly, the resulting cycloadduct from the initial reaction can then undergo a subsequent, even faster, inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. researchgate.netrsc.org This dual reactivity effectively allows for the linking of an azide (B81097) to a tetrazine. researchgate.net
This two-step strategy has been harnessed to create bifunctional linkers for bioconjugation. nih.gov For instance, (E,E)-1,5-cyclooctadiene can be reacted with azido (B1232118) spacers carrying an electrophilic group. These linkers can then be attached to biomolecules like proteins. The modified biomolecule, now decorated with the reactive cyclooctadiene-derived moiety, can be further functionalized in a second step via the IEDDA reaction with a tagged tetrazine, for applications such as live-cell imaging. nih.gov
Table 1: Reactivity of (E,E)-1,5-Cyclooctadiene in Click Chemistry
| Reaction Type | Reactant | Key Feature | Application |
| [3+2] Cycloaddition | Azides | High reaction rate, comparable to strained alkynes. researchgate.netrsc.org | First step in dual functionalization. researchgate.net |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazines | Very fast reaction rate with the product of the first cycloaddition. researchgate.netrsc.org | Second step in dual functionalization, bioorthogonal ligation. nih.gov |
The development of these novel trans,trans-1,5-cyclooctadiene-derived bioorthogonal linkers addresses some of the challenges in synthesizing structurally diverse trans-cyclooctene (B1233481) (TCO) reagents, which are staples in the rapid IEDDA reactions. nih.gov The ability to generate a variety of linkers from a single precursor, (E,E)-1,5-cyclooctadiene, opens up new avenues for creating complex bioconjugates and functional materials. nih.gov
Q & A
Q. How is 1,4-cyclooctadiene synthesized and characterized for research use?
Methodological Answer: this compound (1,4-COD) is synthesized via bromination of 1,3-cyclooctadiene using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by dehydrohalogenation. The reaction involves refluxing with benzoyl peroxide as an initiator, filtration of succinimide byproducts, and distillation under reduced pressure to isolate the product . Characterization includes infrared (IR) spectroscopy to identify key absorption bands (e.g., 3020 cm⁻¹ for C-H stretches, 1175 cm⁻¹ for C-Br bonds) and gas chromatography (GC) to confirm purity. Ionization potential measurements (e.g., 8.7–9.2 eV) from mass spectrometry further validate its electronic properties .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Methodological Answer: Critical properties include:
- Thermal Stability : Decomposes above 150°C, necessitating low-temperature storage.
- Solubility : Miscible with nonpolar solvents (e.g., CCl₄, hexane) but insoluble in water.
- Spectroscopic Data : IR bands at 860 cm⁻¹ (C=C bending) and 710 cm⁻¹ (ring deformation) aid in structural confirmation .
- Ionization Potential : Reported as 8.7–9.2 eV, influencing its reactivity in electron-transfer reactions . Researchers must use inert atmospheres (N₂/Ar) during handling to prevent oxidation.
Advanced Research Questions
Q. How does this compound participate in transition-metal-catalyzed reactions, and what methodological considerations are needed to prevent undesired isomerization?
Methodological Answer: 1,4-COD acts as a stabilizing ligand in iridium-catalyzed C-H activation reactions. For example, in prenylation reactions, 1,4-COD suppresses olefin isomerization by coordinating to the metal center, maintaining regioselectivity. Key considerations:
- Stoichiometry : Use 2 equivalents of 1,4-COD to saturate metal coordination sites and block competing pathways .
- Temperature Control : Reactions should be conducted below 80°C to prevent thermal isomerization to 1,3- or 1,5-COD isomers .
- Catalyst Screening : Rhodium(I) complexes with 1,4-COD ligands (e.g., [Rh(COD)(diphosphine)]BF₄) require strict anhydrous conditions to avoid ligand displacement .
Q. What analytical approaches are employed to distinguish between 1,4- and 1,5-cyclooctadiene isomers in complex reaction mixtures?
Methodological Answer:
- GC-MS : Retention time differences and fragmentation patterns (e.g., m/z 108 for 1,4-COD vs. m/z 94 for 1,5-COD) enable isomer discrimination.
- NMR Spectroscopy : ¹H NMR signals for 1,4-COD appear as a multiplet at δ 5.4–5.6 ppm (olefinic protons), whereas 1,5-COD shows distinct splitting due to differing ring strain .
- IR Spectroscopy : 1,4-COD exhibits unique C=C stretching vibrations at 1650 cm⁻¹, absent in 1,5-COD .
Q. How do thermodynamic factors influence the isomer distribution in reactions involving cyclooctadiene derivatives?
Methodological Answer: Thermodynamic stability favors 1,5-COD due to lower ring strain (larger conjugated system). For example, hydroboration of 1,5-COD with 9-BBN yields a 30:70 mixture of 1,4- and 1,5-adducts at 65°C, with the latter dominating due to faster equilibration . Computational studies (DFT calculations) can predict isomerization barriers, guiding reaction optimization.
Q. What role does this compound play in stabilizing low-coordinate main group complexes, and how does this compare to traditional transition metal systems?
Methodological Answer: 1,4-COD stabilizes low-coordinate germanium(II) hydrides via π-backbonding, enabling β-hydrogen elimination pathways uncommon in main group chemistry. For example, hydrogermylation of 1,4-COD with Ge(II) hydrides forms intermediates that isomerize to 1,3-COD, mimicking transition-metal-catalyzed processes. Key differences:
- Kinetics : Main group reactions require higher temperatures (80–100°C) versus 25–50°C for palladium or nickel systems .
- Mechanistic Probes : Isotopic labeling (e.g., D₂O quench experiments) confirms H-transfer pathways distinct from metal-mediated processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
